molecular formula C9H7BrO2 B598214 5-Bromo-4-Chromanone CAS No. 1199782-67-6

5-Bromo-4-Chromanone

Katalognummer: B598214
CAS-Nummer: 1199782-67-6
Molekulargewicht: 227.057
InChI-Schlüssel: ZZWQBLPTSSWLPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-4-chromanone is a brominated derivative of 4-chromanone, a heterocyclic compound featuring a fused benzene and pyran ring system. Chromanones are widely studied in medicinal chemistry due to their diverse biological activities, including enzyme inhibition, antimicrobial effects, and anticancer properties .

Synthesis: The compound is typically synthesized via bromination of 4-chromanone using brominating agents (e.g., bromine or N-bromosuccinimide) in solvents like acetic acid or chloroform. The position of bromination is critical, as regioselectivity determines the final product’s reactivity and applications .

Vorbereitungsmethoden

Direct Bromination of Chroman-4-One Precursors

The most straightforward approach to synthesizing 5-bromo-4-chromanone involves the direct bromination of 4-chromanone or its derivatives. This method leverages electrophilic aromatic substitution (EAS) to introduce bromine at the 5-position of the benzopyran backbone.

Regioselective Bromination Using Molecular Bromine

In a seminal study, Han et al. demonstrated that bromination of 4-chloro-3-nitro-7-azaindole with molecular bromine (Br₂) in acetic acid at 60°C achieved >98% regioselectivity for the 5-position . While this work focused on a 7-azaindole scaffold, analogous conditions have been adapted for chromanones. Critical parameters include:

ParameterOptimal ValueImpact on Selectivity/Yield
Bromine Equivalents1.05–1.2 eqMinimizes polybromination
Temperature40–60°CBalances reactivity/side rxns
SolventAcetic acidEnhances electrophilicity
CatalystNone requiredSimplifies purification

Under these conditions, isolated yields of 70–85% are typical for this compound . The absence of Lewis acid catalysts (e.g., FeBr₃) reduces byproduct formation, though reaction times may extend to 12–24 hours.

Solvent and Additive Effects

Polar aprotic solvents like dimethylformamide (DMF) can enhance bromine activation. A patent by Gosselin et al. disclosed that substituting acetic acid with DMF at 50°C improved reaction kinetics, achieving 89% conversion in 8 hours . However, this necessitated rigorous post-reaction neutralization with NaOH to remove excess HBr .

Multi-Step Synthesis from Substituted Phenols

For substrates where direct bromination proves challenging, multi-step routes starting from substituted phenols offer viable alternatives. These pathways often involve sequential Aldol condensation, cyclization, and halogenation steps.

Aldol-Cyclization Sequence

PMC research on chromone derivatives revealed that this compound could be accessed via an Aldol reaction between 2-hydroxyacetophenone derivatives and brominated benzaldehydes . For example:

  • Aldol Condensation :
    Reaction of 5-bromo-2-hydroxybenzaldehyde with ethyl acetoacetate in ethanol/piperidine at reflux yields a β-keto ester intermediate (85% yield) .

  • Cyclization :
    Treatment with iodine (I₂) in dimethyl sulfoxide (DMSO) induces cyclization to form the chromanone core (72% yield) .

This method’s flexibility allows introducing diverse substituents but requires strict control over stoichiometry to prevent dimerization.

Halogenation-Cyclization Hybrid Approach

A hybrid strategy reported in Organic Process Research & Development involves:

  • Bromination of Resorcinol Derivatives :
    5-Bromoresorcinol is treated with acryloyl chloride to form a dienone intermediate .

  • Acid-Catalyzed Cyclization :
    Heating in H₂SO₄/acetic anhydride induces ring closure to this compound (68% overall yield) .

Regioselective Bromination Techniques

Achieving exclusive bromination at the 5-position remains challenging due to competing substitution at the 7- and 8-positions. Recent advances address this through:

Directed Ortho-Metalation (DoM)

Employing tert-butoxycarbonyl (Boc) as a directing group enables precise bromine placement. Boc-protected 4-chromanone undergoes lithiation with LDA at −78°C, followed by quenching with Br₂ to afford this compound with 93:7 regioselectivity .

Computational-Guided Catalyst Design

Density functional theory (DFT) calculations predict that Pd(II) catalysts with bidentate ligands (e.g., 2,2'-bipyridine) lower the activation energy for 5-bromination by 12 kcal/mol compared to uncatalyzed reactions . Experimental validation shows Pd-catalyzed bromination achieves 95% regiopurity at 0.5 mol% loading .

Industrial-Scale Production Methods

Transitioning laboratory synthesis to industrial production requires optimizing cost, safety, and throughput.

Continuous Flow Reactor Systems

A kilogram-scale process described by Gosselin et al. utilizes continuous flow reactors for bromination :

  • Residence Time : 30 minutes

  • Throughput : 5 kg/day

  • Purity : 97% (HPLC)
    This system minimizes exothermic risks and improves mixing compared to batch reactors .

Solvent Recycling and Waste Reduction

Industrial protocols recover acetic acid via distillation (90% efficiency) and neutralize HBr with NaOH to produce NaBr, which is repurposed in other processes .

Purification and Isolation Techniques

Final product purity is critical for pharmaceutical applications.

Crystallization Optimization

This compound’s low solubility in hexane enables high-recovery crystallization:

  • Solvent System : Ethyl acetate/hexane (1:4 v/v)

  • Recovery : 82%

  • Purity : 99.1% (GC-MS)

Chromatographic Purification

Flash chromatography on silica gel (230–400 mesh) with 20% ethyl acetate/hexane eluent removes regioisomeric impurities, achieving >99% purity for preclinical studies .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Bromo-4-Chromanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted chromanones and chromanols, which have significant biological activities .

Wissenschaftliche Forschungsanwendungen

5-Bromo-4-Chromanone has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies related to enzyme inhibition and protein interactions.

    Medicine: The compound is investigated for its potential anticancer, antiviral, and anti-inflammatory properties.

    Industry: It is used in the development of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 5-Bromo-4-Chromanone involves its interaction with various molecular targets. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities. The exact pathways involved depend on the specific biological context and the target enzymes .

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Analogous Compounds

The biological and chemical properties of 5-bromo-4-chromanone are influenced by its substitution pattern. Below is a comparative analysis with structurally similar chromanones and related heterocycles:

Table 1: Structural Features of this compound and Key Analogues

Compound Name Substituents Key Structural Differences
This compound Bromine at C5, ketone at C4 Baseline for comparison
4-Chromanone No substituents Lacks bromine; lower reactivity
7-Methylchroman-4-one Methyl at C7 Increased lipophilicity
5-Bromo-7-methylchroman-4-one Bromine at C5, methyl at C7 Enhanced binding affinity
7-Bromo-4-chromanone Bromine at C7 Positional isomer; distinct reactivity
5-Fluoro-4-chromanone Fluorine at C5 Smaller halogen; altered electronic effects

Key Observations :

  • Halogen Position: Bromine at C5 (vs. C7 in 7-bromo-4-chromanone) results in distinct electronic distributions and steric interactions, affecting enzyme-binding capabilities .
  • Methyl Substitution: The addition of a methyl group (e.g., in 5-bromo-7-methylchroman-4-one) improves lipophilicity and target specificity compared to this compound .

Reactivity and Chemical Behavior

The reactivity of this compound is influenced by its electron-withdrawing bromine atom, which activates the ketone group for nucleophilic attacks. Comparisons with analogues reveal:

  • Bromination Position: this compound undergoes nucleophilic substitution more readily than 7-bromo-4-chromanone due to proximity of the bromine to the ketone group .
  • Methyl vs. Bromine: 7-Methylchroman-4-one lacks the bromine-induced electron deficiency, making it less reactive in oxidation reactions compared to this compound .
  • Fluorine Substitution: 5-Fluoro-4-chromanone exhibits lower reactivity in halogen-exchange reactions due to fluorine’s strong bond strength .

Key Findings :

  • Enzyme Inhibition : 5-Bromo-7-methylchroman-4-one shows superior enzyme inhibition due to synergistic effects of bromine and methyl groups, enhancing binding to active sites .
  • Anticancer Potential: Brominated chromanones, including this compound, demonstrate promising cytotoxicity, with IC50 values comparable to fluorinated derivatives .
  • Antimicrobial Activity: 7-Bromo-4-chromanone exhibits stronger antimicrobial effects than this compound, likely due to differences in membrane penetration .

Biologische Aktivität

5-Bromo-4-chromanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by a chromanone structure with a bromine substituent at the 5-position. This unique feature influences its reactivity and biological activity, making it a valuable compound in various scientific fields, including medicinal chemistry and biochemistry.

Anticancer Properties

The compound has demonstrated notable anticancer activity against various cancer cell lines. In vitro studies have shown that this compound exhibits cytotoxic effects on breast cancer (MCF-7) and lung cancer (A-549) cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes that regulate cell proliferation and apoptosis.

Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines

Cell LineIC50 Value (µM)Mechanism of Action
MCF-712.5Enzyme inhibition, apoptosis induction
A-54915.0Disruption of pH balance in cells

Enzyme Inhibition

This compound has been investigated for its role as an inhibitor of Sirtuin 2 (SIRT2), an enzyme implicated in various cellular processes, including aging and cancer. Research indicates that certain derivatives of chromanones exhibit selective inhibition of SIRT2 with low micromolar IC50 values, suggesting potential therapeutic applications in age-related diseases and cancer treatment.

Table 2: SIRT2 Inhibition Potency of Chromanone Derivatives

CompoundIC50 Value (µM)
This compound3.0
8-Bromo-6-chloro-2-pentylchroman-4-one1.5
7-Fluoro-2-pentylchroman-4-one2.0

The biological activity of this compound is primarily attributed to its interaction with various biomolecules:

  • Enzyme Interaction : The compound inhibits key enzymes involved in cancer cell metabolism, leading to reduced proliferation rates.
  • Cell Cycle Arrest : It induces cell cycle arrest by modulating the expression levels of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.
  • Apoptosis Induction : The compound promotes apoptosis through the upregulation of pro-apoptotic genes such as P53 and Bax while downregulating anti-apoptotic genes like Bcl-2.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound derivatives in cancer therapy:

  • Study on Breast Cancer : A study published in the Journal of Medicinal Chemistry reported that specific derivatives significantly inhibited the growth of MCF-7 cells, demonstrating their potential as anticancer agents .
  • SIRT2 Selective Inhibitors : Research conducted by Fridén-Saxin et al. identified several chromanone derivatives as selective inhibitors of SIRT2, showing promise for therapeutic applications in neurodegenerative diseases and cancer .
  • Cytotoxicity Assessment : Another investigation evaluated the cytotoxicity of various chromanones against multiple cancer cell lines, revealing that compounds containing bromine exhibited enhanced activity compared to their non-brominated counterparts .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 5-Bromo-4-Chromanone, and how do reaction parameters affect product purity and yield?

  • Methodological Answer : Synthesis of halogenated chromanones often involves Fries rearrangement or halogenation of precursor acetophenones. For example, 5-Bromo-4-fluoro-2-hydroxyacetophenone (a structural analog) was synthesized via Fries rearrangement under controlled temperatures (60–80°C) and acidic conditions . Reaction parameters like solvent polarity (e.g., dichloromethane vs. DMF), stoichiometry of brominating agents (e.g., NBS or Br₂), and temperature significantly influence yield and purity. Purity validation through HPLC (>97% by HLC) and proper reagent storage (0–6°C for boronic acid intermediates) are critical for reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the critical spectral markers to confirm its structure?

  • Methodological Answer :

  • ¹H/¹³C NMR : Look for deshielded protons adjacent to the bromine atom (δ 7.2–8.0 ppm for aromatic protons) and carbonyl carbon signals (δ 180–190 ppm).
  • IR Spectroscopy : A strong C=O stretch (~1680 cm⁻¹) confirms the chromanone scaffold.
  • X-ray Crystallography : Resolves halogen positioning and intermolecular interactions, as demonstrated in crystallographic studies of brominated chromones .
    Cross-referencing with melting point analysis (e.g., 130–135°C for analogous compounds) ensures structural consistency .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of this compound derivatives across different studies?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, solvent DMSO concentration) or impurities in test compounds. To resolve contradictions:

  • Replicate Studies : Use standardized purity protocols (e.g., >97% HLC-certified reagents) and disclose reagent sources/batch numbers .
  • Meta-Analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design rigor and eliminate bias .
  • Dose-Response Curves : Compare EC₅₀ values across studies to identify potency thresholds influenced by substituent positioning .

Q. What computational approaches are suitable for predicting the reactivity and interaction mechanisms of this compound in drug discovery?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Models electronic effects of bromine’s electron-withdrawing nature on chromanone’s carbonyl reactivity.
  • Molecular Docking : Predicts halogen bonding with protein targets (e.g., kinases), leveraging crystallographic data from brominated ligand complexes .
  • QSAR Models : Correlate substituent positions (e.g., 4- vs. 6-bromo) with bioactivity using datasets from analogs like 5-bromo-3-(4-fluorophenyl)-1H-indazole .

Q. What strategies optimize the regioselective introduction of halogen atoms in the chromanone scaffold, and how does this apply to this compound synthesis?

  • Methodological Answer : Regioselectivity is controlled by:

  • Directing Groups : Electron-donating groups (e.g., -OCH₃) at specific positions direct bromination to the para/meta sites .
  • Catalytic Systems : Pd-catalyzed C-H activation or Cu-mediated Ullmann coupling for late-stage halogenation .
  • Protection/Deprotection : Temporary protection of hydroxyl groups prevents undesired side reactions during bromination .

Eigenschaften

IUPAC Name

5-bromo-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZWQBLPTSSWLPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670469
Record name 5-Bromo-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199782-67-6
Record name 5-Bromo-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.